molecular formula C10H11BrCl2O B1377587 5-Bromo-2-butoxy-1,3-dichlorobenzene CAS No. 1242070-95-6

5-Bromo-2-butoxy-1,3-dichlorobenzene

Cat. No.: B1377587
CAS No.: 1242070-95-6
M. Wt: 298 g/mol
InChI Key: JJTBAFFOGJDIEJ-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-1,3-dichlorobenzene: is an organic compound with the molecular formula C10H11BrCl2O . It is a derivative of benzene, where the benzene ring is substituted with bromine, butoxy, and dichloro groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-2-butoxy-1,3-dichlorobenzene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting various organs and systems in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-1,3-dichlorobenzene typically involves the bromination of 2-butoxy-1,3-dichlorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-butoxy-1,3-dichlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-butoxy-1,3-dichlorobenzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized benzene derivatives .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may also be used in the development of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzaldehyde
  • 5-Bromo-2-chloro-1,3-difluorobenzene
  • 1-Bromo-2,3-dichlorobenzene

Comparison: Compared to these similar compounds, 5-Bromo-2-butoxy-1,3-dichlorobenzene has a unique butoxy group that imparts distinct chemical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions. The presence of both bromine and chlorine atoms also provides multiple sites for substitution and modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-butoxy-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrCl2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBAFFOGJDIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291303
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242070-95-6
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-butoxy-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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